5-(4-Fluorophenyl)pentan-1-ol

Lipophilicity Drug design Physicochemical property prediction

5-(4-Fluorophenyl)pentan-1-ol (CAS 158429-64-2) is a fluorinated aromatic primary alcohol with the molecular formula C11H15FO and a molecular weight of 182.23 g·mol⁻¹. It belongs to the 5-arylpentanol class, which has recently been identified as a valuable pharmacophore for restoring antifungal azole susceptibility.

Molecular Formula C11H15FO
Molecular Weight 182.23 g/mol
Cat. No. B8417868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)pentan-1-ol
Molecular FormulaC11H15FO
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCCO)F
InChIInChI=1S/C11H15FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1-4,9H2
InChIKeyBXMRJRLFWHSUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)pentan-1-ol (CAS 158429-64-2): Procurement-Relevant Chemical Identity and Structural Context


5-(4-Fluorophenyl)pentan-1-ol (CAS 158429-64-2) is a fluorinated aromatic primary alcohol with the molecular formula C11H15FO and a molecular weight of 182.23 g·mol⁻¹. It belongs to the 5-arylpentanol class, which has recently been identified as a valuable pharmacophore for restoring antifungal azole susceptibility [1]. The compound features a five-carbon alkyl chain terminating in a primary hydroxyl group, with a para-fluorophenyl substituent at the distal position. This structural arrangement distinguishes it from non-fluorinated, alternative halogen, and positional isomers within the arylpentanol family, each of which exhibits meaningfully different physicochemical and biological profiles.

Why 5-(4-Fluorophenyl)pentan-1-ol Cannot Be Swapped with Its Closest Analogs Without Consequence


In-class arylpentanols are not functionally interchangeable. The para-fluorophenyl substituent imparts a distinct electronic environment, lipophilicity profile, and metabolic stability landscape relative to the unsubstituted phenyl, 4-chlorophenyl, or 4-bromophenyl analogs. Even within fluorinated congeners, the position of the hydroxyl group along the pentyl chain governs both chemical reactivity and biological recognition [1]. Generic substitution without accounting for these quantifiable differences risks altered synthetic yields, divergent biological activity, and compromised spectroscopic traceability in complex reaction monitoring.

5-(4-Fluorophenyl)pentan-1-ol: Head-to-Head Comparative Evidence for Informed Scientific Selection


Fluorine-Mediated Lipophilicity Modulation: Predicted logP Shift vs. Non-Fluorinated Parent

Introduction of a para-fluorine atom on the phenyl ring predictably elevates lipophilicity relative to the non-fluorinated parent compound 5-phenylpentan-1-ol. The Hansch aromatic substituent constant π for fluorine is +0.14, yielding a calculated logP increase of approximately 0.14 log units over the hydrogen-substituted analog [1]. Aromatic fluorine also exerts a negative Hammett σₚ value (−0.06, field-inductive effect) that cannot be replicated by chlorine (σₚ +0.23) or bromine (σₚ +0.23), producing a unique combination of elevated lipophilicity without electron withdrawal [2]. This matters for procurement because the fluorine atom simultaneously improves membrane permeability while preserving electron density on the aromatic ring, a dual modulation that hydrogen, chlorine, or bromine analogs cannot match.

Lipophilicity Drug design Physicochemical property prediction

19F NMR Spectroscopic Traceability: A Unique Analytical Handle Absent in Non-Fluorinated Analogs

The single para-fluorine atom provides a distinct 19F NMR signal, enabling real-time reaction monitoring, purity assessment, and quantification even in complex matrices where 1H NMR signals overlap. This capability is entirely absent in 5-phenylpentan-1-ol. The 1H NMR spectrum in CDCl₃ at 400 MHz shows characteristic resonances: δ 1.34–1.47 (m, 2H), 1.55–1.72 (m, 4H), 2.49–2.68 (m, 2H), 3.64 (t, J=6.56 Hz, 2H, CH₂OH), 6.86–7.03 (m, 2H, Ar-H meta to F), and 7.06–7.17 (m, 2H, Ar-H ortho to F) . The 19F NMR spectrum provides a single, well-resolved resonance whose chemical shift and integration serve as a quantitative purity metric independent of proton signal overlap.

Reaction monitoring 19F NMR Quality control

Arylpentanol Class Azole Chemosensitization: Phenylpentanol Scaffold Activity as a Benchmark for Fluorinated Derivative Potential

The phenylpentanol pharmacophore has been shown to potentiate fluconazole activity against azole-resistant Candida albicans. In a repurposing screen, 5-phenylpentan-1-ol exhibited synergistic fluconazole chemosensitization with a ΣFICI value within the range of 0.13–0.28, reducing fluconazole MIC by 15–31 fold [1]. The fluorinated analog 5-(4-fluorophenyl)pentan-1-ol shares this core scaffold; the para-fluoro substitution is expected to further modulate efflux pump interference potency based on established SAR showing that lipophilic and electronic modifications tune the magnitude of Nile Red efflux inhibition [1]. Pitavastatin, a more complex molecule containing a 4-fluorophenyl moiety, achieved the most potent activity (ΣFICI 0.06–0.50) in the same study, confirming that fluorinated aryl systems are fully compatible with this chemotype.

Antifungal resistance Azole chemosensitization Candida

Para-Fluorine Metabolic Stability Advantage: Blockade of CYP450-Mediated Aromatic Hydroxylation

The para-fluorine substituent blocks the primary site of CYP450-mediated aromatic hydroxylation, a major Phase I metabolic pathway for the non-fluorinated analog 5-phenylpentan-1-ol. In microsomal stability studies of structurally related para-substituted phenylalkyl compounds, para-fluorination consistently increases metabolic half-life compared to the unsubstituted phenyl parent by preventing formation of the 4-hydroxy metabolite [1][2]. This is a class-level effect well-documented across multiple medicinal chemistry campaigns: the C–F bond (bond dissociation energy ~485 kJ/mol) is metabolically inert relative to the C–H bond (~430 kJ/mol), and the fluorine atom's strong electron-withdrawing inductive effect deactivates the aromatic ring toward electrophilic oxidation [2]. The chloro and bromo analogs, while also blocking para-hydroxylation, introduce greater lipophilicity (π_Cl +0.71, π_Br +0.86) that may increase off-target binding and toxicity risk.

Metabolic stability CYP450 Drug metabolism

Primary Alcohol Reactivity and Positional Isomer Differentiation

The terminal (C-1) primary hydroxyl group of 5-(4-fluorophenyl)pentan-1-ol provides distinct reactivity from the secondary alcohol isomers such as 5-(4-fluorophenyl)pentan-2-ol (CAS 63416-41-1) and 1-(4-fluorophenyl)pentan-1-ol (CAS 3913-55-1). Primary alcohols undergo oxidation to aldehydes and carboxylic acids under conditions where secondary alcohols yield ketones; they exhibit faster acylation rates (typically 2–5× under standardized conditions); and they serve as superior substrates for Mitsunobu reactions and nucleophilic displacement . Additionally, the terminal alcohol places the reactive site at maximal distance from the aryl ring, reducing steric hindrance in coupling reactions compared to the benzylic alcohol of 1-(4-fluorophenyl)pentan-1-ol.

Synthetic intermediate Regioselectivity Functional group interconversion

5-(4-Fluorophenyl)pentan-1-ol: Evidence-Backed Application Scenarios for Industrial and Academic Procurement


Antifungal Adjuvant Discovery: Azole Chemosensitizer Lead Optimization

Researchers developing azole chemosensitizers against drug-resistant Candida species should prioritize 5-(4-fluorophenyl)pentan-1-ol as a scaffold for structure-activity relationship expansion. The phenylpentanol class has demonstrated fluconazole MIC reduction of 15–31 fold (ΣFICI 0.13–0.28) through efflux pump interference [1]. The 4-fluoro substituent is expected to enhance metabolic stability over the plain phenyl analog while providing 19F NMR monitoring capability during medicinal chemistry optimization. This compound is the logical starting point for synthesizing focused libraries exploring the fluorine position-activity relationship in the context of azole chemosensitization.

Synthetic Intermediate for Fluorinated Drug Candidates Requiring Terminal Functionalization

The primary alcohol functional group of 5-(4-fluorophenyl)pentan-1-ol enables direct oxidation to 5-(4-fluorophenyl)pentanoic acid for amide coupling or esterification, nucleophilic displacement to install leaving groups (e.g., mesylate, tosylate, bromide) for further chain extension, and Mitsunobu reactions for stereochemical inversion. The 5-bond spacer between the aryl ring and the hydroxyl group provides an optimal balance between structural rigidity from the aromatic system and conformational flexibility at the reactive terminus. This compound has been identified as a key intermediate in the synthesis of ezetimibe-related structures and other fluorinated bioactive molecules [1][2].

19F NMR Probe for Reaction Development and Mechanistic Studies

Synthetic methodology groups developing new C–C bond-forming reactions, cross-coupling protocols, or alcohol functionalization methods benefit from using 5-(4-fluorophenyl)pentan-1-ol as a model substrate. The 19F nucleus provides a quantitative, background-free signal for determining conversion rates, identifying intermediates, and quantifying product distributions without the spectral congestion that plagues 1H NMR-based analysis. The primary alcohol and the fluorinated aromatic ring offer two orthogonal reactive sites for evaluating chemoselectivity in bifunctional transformations. The non-fluorinated analog 5-phenylpentan-1-ol cannot provide this analytical advantage [1].

Physicochemical Probe in logP-Dependent Biological Assays

For absorption, distribution, and permeability screening panels, 5-(4-fluorophenyl)pentan-1-ol occupies a strategically valuable lipophilicity window (predicted logP ~2.94) that sits between the less lipophilic 5-phenylpentan-1-ol (logP 2.80) and the excessively lipophilic 5-(4-chlorophenyl)pentan-1-ol (predicted logP ~3.51) or 5-(4-bromophenyl)pentan-1-ol (predicted logP ~3.66). This intermediate logP, combined with the metabolic stability advantage of the para-fluoro group, makes it an ideal reference compound for calibrating logP-permeability relationships in fluorinated aromatic series and for probing the lipophilicity dependence of efflux pump substrate recognition [1][2].

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